![molecular formula C18H19N5OS B4426573 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 333331-30-9](/img/structure/B4426573.png)
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Overview
Description
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyridine ring and the sulfanyl group. The final step involves the acylation of the triazole derivative with 3-methylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted pyridine derivatives.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4OS , with a molecular weight of approximately 318.41 g/mol . The compound features a triazole ring linked to a pyridine moiety and an acetamide group, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C16H18N4OS |
Molecular Weight | 318.41 g/mol |
IUPAC Name | This compound |
SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=NC=C3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazoles often function by inhibiting enzymes or receptors involved in critical cellular processes. For instance, they may inhibit the activity of cytochrome P450 enzymes or interfere with nucleic acid synthesis in pathogens.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The compound's structure suggests potential efficacy against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Studies have shown that related triazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus flavus .
Anticancer Activity
Emerging research indicates that triazole derivatives can also display anticancer properties. For example, compounds with similar structures have been reported to inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial properties. Among these compounds, some exhibited MIC values comparable to or better than traditional antibiotics against resistant strains .
- Antifungal Screening : In another investigation focusing on triazole derivatives, compounds were screened for their antifungal activity against clinical isolates of Candida. The results indicated that certain modifications on the triazole ring enhanced antifungal potency significantly .
- Anticancer Potential : Zhan et al. explored the anticancer effects of triazole derivatives in xenograft models and found notable tumor inhibition rates when treated with compounds similar to the one .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-3-23-17(14-7-5-9-19-11-14)21-22-18(23)25-12-16(24)20-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKGFESYOKLNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333331-30-9 | |
Record name | 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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